![molecular formula C11H11Br2ClO2 B1616412 Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate CAS No. 35282-97-4](/img/structure/B1616412.png)
Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate
Overview
Description
Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate, also known as BDDP, is a chemical compound that has been widely used in various scientific research applications. It is a brominated flame retardant and has been used in the production of plastics, textiles, and electronics.
Mechanism of Action
The mechanism of action of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate is not fully understood. It is believed that Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate acts as a radical scavenger and inhibits the combustion process. It can also act as a halogen donor and react with other compounds to form stable halogenated products.
Biochemical and Physiological Effects:
Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate has been shown to have some biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact mechanisms of these effects are not fully understood.
Advantages and Limitations for Lab Experiments
Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate has some advantages and limitations for lab experiments. It is a stable compound and can be easily synthesized. It is also relatively inexpensive. However, it is toxic and can be harmful if not handled properly. It also has limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are many future directions for the use of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate in scientific research. It can be used in the development of new flame retardants that are more environmentally friendly. It can also be used in the development of new drugs and therapies for various diseases. In addition, further research is needed to fully understand the biochemical and physiological effects of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate and its mechanism of action.
Conclusion:
Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate, or Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate, is a chemical compound that has been widely used in various scientific research applications. It is a brominated flame retardant and has been used in the production of plastics, textiles, and electronics. Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate has many advantages and limitations for lab experiments and has been shown to have some biochemical and physiological effects. There are many future directions for the use of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate in scientific research, including the development of new flame retardants and drugs.
Scientific Research Applications
Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate has been widely used in various scientific research applications. It has been used as a flame retardant in plastics, textiles, and electronics. It has also been used as a reagent in organic synthesis. In addition, Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate has been used in the development of new drugs and therapies.
properties
IUPAC Name |
ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2ClO2/c1-2-16-11(15)10(13)9(12)7-3-5-8(14)6-4-7/h3-6,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXVWHGHUTUGAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293409 | |
Record name | ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate | |
CAS RN |
35282-97-4 | |
Record name | NSC89330 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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